N-[1-(2-ethoxyphenyl)ethyl]formamide
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Overview
Description
N-[1-(2-ethoxyphenyl)ethyl]formamide is an organic compound with the molecular formula C11H15NO2 It is a formamide derivative, characterized by the presence of a formyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethoxyphenyl)ethyl]formamide typically involves the reaction of 2-ethoxyacetophenone with formamide under specific conditions. One common method includes the use of a catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the reaction. The reaction is carried out under solvent-free conditions, which makes it more environmentally friendly and efficient .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The use of solid acid catalysts like RHA-SO3H allows for the reaction to be conducted with high yields and short reaction times, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
N-[1-(2-ethoxyphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-ethoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl group in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide: This compound has a similar formamide structure but with different substituents.
N-Ethylformamide: This compound has a simpler structure with an ethyl group attached to the formamide.
Uniqueness
N-[1-(2-ethoxyphenyl)ethyl]formamide is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other formamide derivatives and useful in various applications .
Properties
CAS No. |
1031927-89-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[1-(2-ethoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11-7-5-4-6-10(11)9(2)12-8-13/h4-9H,3H2,1-2H3,(H,12,13) |
InChI Key |
PATXLGRDDVAORZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)NC=O |
Origin of Product |
United States |
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